Prostaglandin F2a;PGF2alpha
Overview
Description
Prostaglandin F2alpha, also known as dinoprost, is a naturally occurring prostaglandin that plays a crucial role in various physiological processes. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandin F2alpha is primarily involved in the regulation of reproductive functions, including the induction of labor and the control of menstrual cycles. It is also used in veterinary medicine to manage reproductive health in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2alpha involves several steps, starting from readily available starting materials. One common method involves the use of dichloro-containing bicyclic ketone as a precursor. The synthesis includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction. These steps are crucial for setting the stereochemical configurations under mild conditions .
Industrial Production Methods: Industrial production of Prostaglandin F2alpha typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of biocatalysis and stereoselective reactions is common in industrial settings to achieve the desired stereochemistry and efficiency .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses halogenating agents or other electrophiles to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Prostaglandin F2alpha has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various prostaglandin analogs.
Biology: Studied for its role in cellular signaling and regulation of physiological processes.
Medicine: Employed in the induction of labor, treatment of postpartum hemorrhage, and management of reproductive health disorders.
Industry: Utilized in veterinary medicine for controlling reproductive cycles in livestock
Mechanism of Action
Prostaglandin F2alpha exerts its effects by binding to the prostaglandin F2alpha receptor, a member of the G-protein-coupled receptor family. This binding activates intracellular signaling pathways, leading to various physiological responses. In the uterus, it promotes myometrial contractility, which is essential for labor induction. The compound also stimulates the release of oxytocin, forming a positive feedback loop that enhances its effects .
Comparison with Similar Compounds
Prostaglandin F2alpha is unique among prostaglandins due to its specific receptor interactions and physiological effects. Similar compounds include:
Prostaglandin E2: Involved in inflammation and pain regulation.
Prostaglandin D2: Plays a role in sleep regulation and allergic responses.
Prostaglandin I2: Known for its vasodilatory and anti-platelet aggregation effects.
Thromboxane A2: Promotes platelet aggregation and vasoconstriction.
Prostaglandin F2alpha stands out for its significant role in reproductive health and its specific receptor-mediated actions.
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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